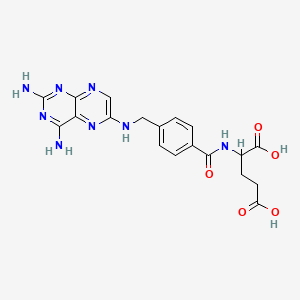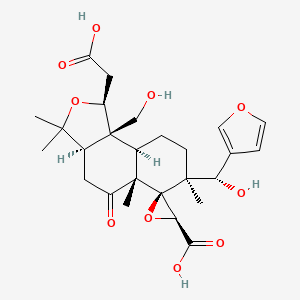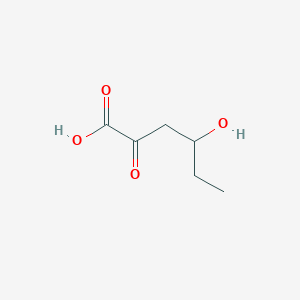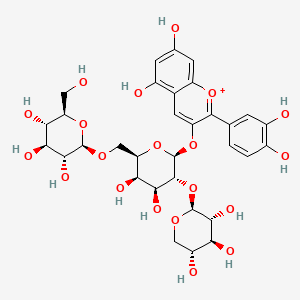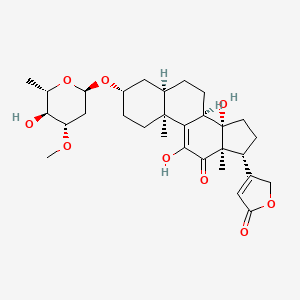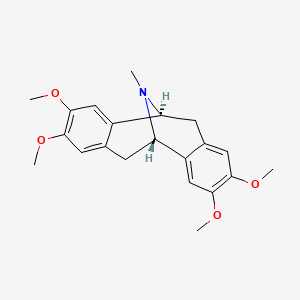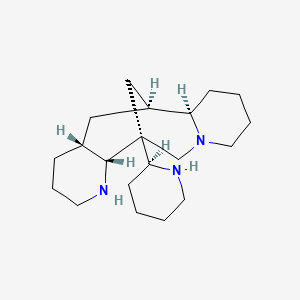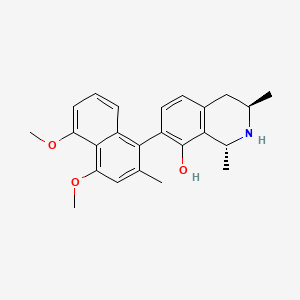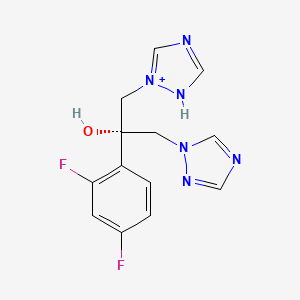
2-Hydroxy-2,3-dihydrogenistein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,3-dihydrogenistein is a hydroxyisoflavanone that is 2,3-dihydrogenistein with a hydroxy substituent at position 2. It derives from a genistein. It is a conjugate acid of a 2-hydroxy-2,3-dihydrogenistein-7-olate.
Scientific Research Applications
Metabolism by Intestinal Bacteria
2-Hydroxy-2,3-dihydrogenistein (DHG) is a significant intermediate in the metabolism of isoflavones like daidzein and genistein by intestinal bacteria. This conversion is crucial for the production of compounds like equol and 5-hydroxy-equol, which have various health implications. For instance, the metabolism of DHG by human fecal bacteria under anaerobic conditions leads to the production of these bioactive compounds (Chang & Nair, 1995); (Matthies et al., 2008).
Enhancement of Soy Beverage
Recombinant strains of lactic acid bacteria and Bifidobacterium have been developed to enrich soy beverages in DHG. This enrichment is aimed at facilitating the production of equol and 5-hydroxy-equol by intestinal microbiota, which are believed to have health-promoting effects (Peirotén et al., 2020).
Antioxidant and Antiproliferative Activities
The hydroxylation of genistein, a process related to DHG, has been shown to enhance antioxidant and antiproliferative activities in human breast cancer cells. This suggests the potential of DHG and its related compounds in the development of therapeutic agents (Choi et al., 2009).
RNA Structure Analysis
DHG and its derivatives have also found applications in RNA structure analysis. The reactivity of RNA ribose hydroxyl groups, which is sensitive to local nucleotide flexibility, can be monitored using compounds like DHG for mapping RNA structure at single nucleotide resolution (Merino et al., 2005).
Synthesis and Biocatalysis
In the field of synthetic chemistry, DHG and related compounds are used in various reactions. For example, their role in the synthesis of hydroxy isoflavones, which are important antioxidants for edible oils, has been studied (Dziedzic & Hudson, 1983). Additionally, they play a role in the biocatalytic synthesis of hydroxy acids and vicinal diols, which are crucial in fine chemical synthesis (Muschallik et al., 2020).
properties
Product Name |
2-Hydroxy-2,3-dihydrogenistein |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2,5,7-trihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)12-14(19)13-10(18)5-9(17)6-11(13)21-15(12)20/h1-6,12,15-18,20H |
InChI Key |
UQOJAGBSKPHQOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



